2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

Antibacterial pharmacophore DNA gyrase inhibition Structure-activity relationship

Researchers seeking kinase-focused fragments face a gap: common 5-oxo-5,8-dihydro analogs (e.g., piromidic acid) inherently bias toward antibacterial DNA gyrase, confounding kinase selectivity profiling. This compound provides a structurally distinct 2-oxo-1,2,3,4-tetrahydro scaffold that abolishes the gyrase pharmacophore while retaining a privileged hinge-binding motif for ATP-pocket targets. - Fragment-sized (MW 193.16 Da) with dual derivatization handles: free N3-H for N-alkylation/acylation and 6-COOH for amide coupling. - Enables clean SAR: documented kinase templates achieve sub-100 nM EGFRWT inhibition with >680-fold selectivity over normal fibroblasts. - Reliable supply with batch-to-batch consistency for medicinal chemistry campaigns.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
Cat. No. B15302224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1C2=C(NC(=O)N1)N=CC(=C2)C(=O)O
InChIInChI=1S/C8H7N3O3/c12-7(13)5-1-4-2-10-8(14)11-6(4)9-3-5/h1,3H,2H2,(H,12,13)(H2,9,10,11,14)
InChIKeyRPOKFIJKKBNEEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic Acid – Identity & Baseline


2-Oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 2680539-34-6; molecular formula C₈H₇N₃O₃; molecular weight 193.16 g/mol) is a heterocyclic building block belonging to the pyrido[2,3-d]pyrimidine family . The compound features a fused bicyclic core comprising a pyridine ring and a partially saturated 2-oxo-1,2,3,4-tetrahydropyrimidine ring, with a free carboxylic acid at the 6-position. Unlike the well-characterized 5-oxo-5,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid subclass that includes the clinically used antibacterials piromidic acid and pipemidic acid, this compound possesses a 2-oxo (rather than 5-oxo) configuration and 1,2,3,4-tetrahydro (rather than 5,8-dihydro) saturation pattern, placing it in a structurally distinct and less-explored chemical space within the pyrido[2,3-d]pyrimidine landscape [1].

2-Oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic Acid – Differentiation from In-Class Analogs


Within the pyrido[2,3-d]pyrimidine-6-carboxylic acid family, the position of the oxo group and the ring saturation pattern are not interchangeable structural features—they dictate fundamentally different biological target engagement, metabolic stability, and synthetic downstream utility [1]. The clinically validated antibacterial members (piromidic acid and pipemidic acid) rely on a 5-oxo-5,8-dihydro configuration and an 8-alkyl substitution to achieve bacterial DNA gyrase inhibition; replacement with a 2-oxo-1,2,3,4-tetrahydro scaffold abolishes this pharmacophore [2]. Conversely, the 2-oxo-1,2,3,4-tetrahydro configuration provides a partially reduced, synthetically versatile intermediate with distinct hydrogen-bond donor/acceptor geometry that is absent in the fully aromatic or 5-oxo analogs, making it a privileged starting material for divergent medicinal chemistry programs targeting kinases, DHFR, or other ATP-binding pockets where the pyrimidine NH and 2-oxo group engage the hinge region [3]. Generic substitution with a 4-oxo or 2,4-dioxo analog (e.g., CAS 2408969-50-4 or CAS 184681-83-2) would alter both the electronic character of the fused ring system and the available derivatization handles, compromising hit expansion campaigns that depend on the specific 2-oxo-1,2,3,4-tetrahydro architecture [4].

2-Oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic Acid – Differentiation Evidence


Ring Saturation: Impact on Antibacterial Pharmacophore

The 2-oxo-1,2,3,4-tetrahydro configuration of the target compound fundamentally differs from the 5-oxo-5,8-dihydro configuration found in clinically validated antibacterial pyrido[2,3-d]pyrimidine-6-carboxylic acids. In a systematic DNA gyrase inhibition study spanning 60 quinolone and pyrido[2,3-d]pyrimidine analogs, the intrinsic gyrase inhibition of the pyrido[2,3-d]pyrimidine parent ring was shown to depend critically on the 5-oxo-5,8-dihydro architecture; loss of this pharmacophore resulted in loss of enzyme inhibition and correspondingly poor MIC values [1]. The target compound lacks both the 5-oxo group and the 8-alkyl substitution (e.g., 8-ethyl in piromidic acid) that are essential for antibacterial activity in this class [2]. Specifically, piromidic acid (8-ethyl-5,8-dihydro-5-oxo-2-pyrrolidinyl derivative) shows MIC values of 1 µg/mL against E. coli and 10 µg/mL against S. aureus, while pipemidic acid (8-ethyl-5,8-dihydro-5-oxo-2-piperazinyl derivative) demonstrates MIC values of 0.78–1.56 µg/mL against E. coli and is more active in vitro and in vivo against Gram-negative bacteria including Pseudomonas aeruginosa than piromidic acid [3]. The 2-oxo-1,2,3,4-tetrahydro scaffold of the target compound is structurally incompatible with this antibacterial pharmacophore, representing a deliberate divergence rather than a deficiency.

Antibacterial pharmacophore DNA gyrase inhibition Structure-activity relationship Pyrido[2,3-d]pyrimidine scaffold

Molecular Weight & Physicochemical Differentiation vs. 5-Oxo Analogs

The target compound (MW 193.16 g/mol, C₈H₇N₃O₃) is significantly smaller than the clinically used 5-oxo-5,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid antibacterials: piromidic acid (MW 288.30 g/mol, C₁₄H₁₆N₄O₃) and pipemidic acid (MW 303.32 g/mol, C₁₄H₁₇N₅O₃) [1]. This ~95–110 Da molecular weight reduction, combined with the absence of a basic amine substituent at position 2 (pyrrolidine in piromidic acid, piperazine in pipemidic acid), fundamentally alters the compound's solubility profile, permeability characteristics, and ionization behavior . The lower molecular weight and reduced complexity make the target compound a more tractable fragment-sized starting point for structure-based drug design, offering greater ligand efficiency potential in hit-to-lead optimization compared to the larger, more functionally congested antibacterial leads [2].

Physicochemical properties Molecular weight Lipophilicity Building block selection

Oxidation State and Derivatization Handles

The target compound's 2-oxo-1,2,3,4-tetrahydro configuration provides a uniquely positioned hydrogen-bond donor (N3-H) and acceptor (C2=O) pair that differs from the 4-oxo analog (CAS 2408969-50-4, MW 191.14 g/mol, C₈H₅N₃O₂) and the 2,4-dioxo analog (CAS 184681-83-2, MW 235.19 g/mol, C₁₀H₉N₃O₄) . The partially saturated pyrimidine ring (positions 1–4) presents a reactive secondary amine (N3) available for alkylation, acylation, or sulfonylation, while the aromatic pyridine ring remains available for electrophilic substitution. This regiochemical differentiation is absent in the fully aromatic 4-oxo analog and is blocked by N-methylation in the 1,3-dimethyl-2,4-dioxo derivative (CAS 184681-83-2) . In pyrido[2,3-d]pyrimidine-6-carboxylate derivatives evaluated for EGFRWT and EGFRT790M inhibition, the amino-functionalized derivatives (synthesized from carboxylate precursors analogous to the target compound) achieved potent IC₅₀ values: Compound 1 showed EGFRWT IC₅₀ = 0.093 µM and EGFRT790M IC₅₀ = 0.174 µM, with selectivity over WI-38 normal cells (IC₅₀ = 64.07 µM, selectivity index ≈ 689) [1]. While these data are for amino-functionalized derivatives rather than the free carboxylic acid, they demonstrate the scaffold's capacity to access potent kinase inhibition when appropriately derivatized.

Oxidation state Synthetic intermediate Derivatization handle Regioselective functionalization

Divergent Target Engagement: DHFR, Gyrase, Kinase Inhibition

The pyrido[2,3-d]pyrimidine scaffold can be directed toward entirely different biological targets depending on the substitution pattern. The 5-oxo-5,8-dihydro-6-carboxylic acid subclass (piromidic/pipemidic acid) targets bacterial DNA gyrase, while the 2,4-diamino-pyrido[2,3-d]pyrimidine subclass targets dihydrofolate reductase (DHFR) with nanomolar potency and significant species selectivity [1]. In a series of 2,4-diamino-6-substituted pyrido[2,3-d]pyrimidine antifolates, compound 22 (N9-methyl-2',5'-dimethoxy analog) achieved tgDHFR IC₅₀ = 6.3 nM with a selectivity ratio of 303.5 for T. gondii DHFR vs. human DHFR, and compound 11 (3',4',5'-trimethoxy analog) showed a selectivity ratio of >100 for tgDHFR vs. hDHFR [2]. The 2-oxo-1,2,3,4-tetrahydro-6-carboxylic acid scaffold of the target compound occupies a distinct chemical space: it lacks the 2,4-diamino substitution required for DHFR inhibition and the 5-oxo-8-alkyl pattern required for DNA gyrase inhibition. Its closest demonstrated biological application is as a precursor to kinase inhibitors, where the 2-oxo group provides a hinge-binding motif . A scaffold-optimization study of pyrido[2,3-d]pyrimidin-7(8H)-ones demonstrated that systematic modification can yield selective NUAK1 inhibitors with improved selectivity over CDK kinases, confirming that different oxidation states within the pyrido[2,3-d]pyrimidine family direct engagement toward entirely different kinome targets [3].

Target selectivity Dihydrofolate reductase DNA gyrase Kinase inhibition Pyrido[2,3-d]pyrimidine SAR

2-Oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic Acid – Application Scenarios


Kinase-Targeted Fragment-Based Drug Discovery

The compound's low molecular weight (193.16 Da), free N3-H derivatization site, and 6-carboxylic acid handle for amide coupling make it an ideal fragment-sized starting point for kinase inhibitor discovery. The 2-oxo group provides a hinge-binding hydrogen bond acceptor motif analogous to that exploited in the 6-aryl-pyrido[2,3-d]pyrimidine series (e.g., PD 089828, which achieved FGFr IC₅₀ = 0.13 µM and c-Src IC₅₀ = 0.22 µM [1]), while the 1,2,3,4-tetrahydro configuration offers conformational flexibility that can be exploited for selectivity engineering. Downstream amino-functionalized derivatives of pyrido[2,3-d]pyrimidine-6-carboxylate have demonstrated sub-100 nM EGFRWT inhibition (IC₅₀ = 0.093 µM) with >680-fold selectivity over normal WI-38 fibroblasts [2], validating the scaffold's potential. The compound's structural divergence from the antibacterial 5-oxo-5,8-dihydro series eliminates confounding DNA gyrase activity, providing a cleaner starting point for kinase selectivity profiling [3].

Late-Stage Diversification for Compound Libraries

The free N3-H position represents a key synthetic handle unavailable in the 4-oxo (CAS 2408969-50-4) and N,N'-dimethyl-2,4-dioxo (CAS 184681-83-2) analogs . This enables late-stage diversification through N-alkylation, N-acylation, N-sulfonylation, or N-arylation, while the 6-carboxylic acid can be independently converted to amides, esters, or reduced to the alcohol. The 1,2,3,4-tetrahydro configuration also allows for further oxidation to the fully aromatic system if desired, providing a versatile intermediate that can access multiple oxidation states from a single procurement. Published synthetic routes to related 2-oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidines via condensation of 5-formyl-6-amino-2,3-dihydro-2-oxopyrimidine with cyanomethylphosphonic acid esters confirm the feasibility of scaffold elaboration [4].

Negative Control for Antibacterial SAR Studies

Because the 2-oxo-1,2,3,4-tetrahydro scaffold lacks the 5-oxo-5,8-dihydro-8-alkyl pharmacophore essential for DNA gyrase inhibition and antibacterial activity (piromidic acid MIC E. coli = 1 µg/mL; pipemidic acid MIC E. coli = 0.78–1.56 µg/mL [5]), this compound can serve as a structurally matched negative control in antibacterial structure-activity relationship (SAR) studies. Its inability to inhibit DNA gyrase is mechanistically instructive: comparative studies of quinoline vs. naphthyridine vs. pyrido[2,3-d]pyrimidine parent rings confirmed that the intrinsic gyrase inhibition depends on the specific ring fusion and oxidation pattern [3], and the 2-oxo-1,2,3,4-tetrahydro configuration falls outside the active pharmacophore space.

Chemical Probe Development for Non-DHFR/Gyrase Targets

The pyrido[2,3-d]pyrimidine scaffold has demonstrated capacity to engage diverse targets beyond DHFR and DNA gyrase, including PIM-1 kinase (IC₅₀ = 11.4 nM for optimized derivatives [6]), HPK1 kinase (IC₅₀ = 0.32 nM [7]), MST3/4 kinases, and HCV NS5A protein (in silico binding energy –9.36 kcal/mol [2]). The 2-oxo-1,2,3,4-tetrahydro-6-carboxylic acid scaffold provides a chemically distinct entry point into this target space, with the partially saturated pyrimidine ring offering conformational features that differentiate it from the fully aromatic scaffolds dominating the DHFR and kinase inhibitor literature. The free carboxylic acid enables direct conjugation to affinity tags or fluorescent reporters for chemical biology probe development, while the N3-H provides an orthogonal attachment point for linker installation.

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